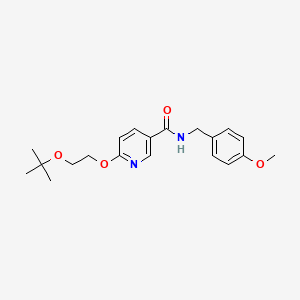
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a nicotinamide core, which is substituted with a tert-butoxyethoxy group and a 4-methoxybenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tert-butoxyethoxy group: This step involves the reaction of tert-butyl alcohol with ethylene oxide in the presence of a strong base, such as sodium hydride, to form tert-butoxyethanol.
Attachment of the tert-butoxyethoxy group to the nicotinamide core: The tert-butoxyethanol is then reacted with nicotinic acid or its derivatives under acidic conditions to form the corresponding ester.
Introduction of the 4-methoxybenzyl group: The final step involves the reaction of the ester with 4-methoxybenzylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxyethoxy or 4-methoxybenzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nicotinamide derivatives.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: The parent compound of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide, which lacks the tert-butoxyethoxy and 4-methoxybenzyl groups.
6-(2-(tert-butoxy)ethoxy)nicotinamide: A derivative that lacks the 4-methoxybenzyl group.
N-(4-methoxybenzyl)nicotinamide: A derivative that lacks the tert-butoxyethoxy group.
Uniqueness
This compound is unique due to the presence of both the tert-butoxyethoxy and 4-methoxybenzyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)26-12-11-25-18-10-7-16(14-21-18)19(23)22-13-15-5-8-17(24-4)9-6-15/h5-10,14H,11-13H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVJVLZKPCSEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)
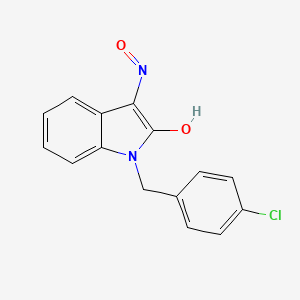
![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2404155.png)
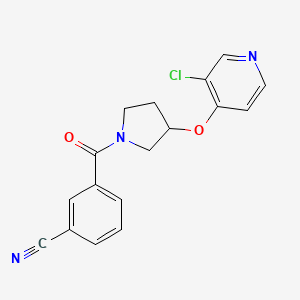

![1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one](/img/structure/B2404172.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)
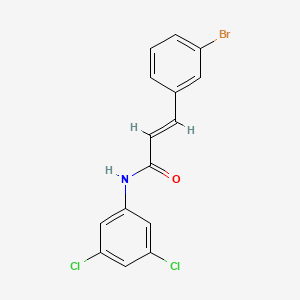
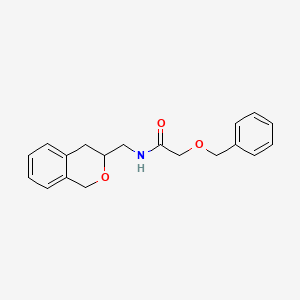
![(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2404159.png)
![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)


![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)
